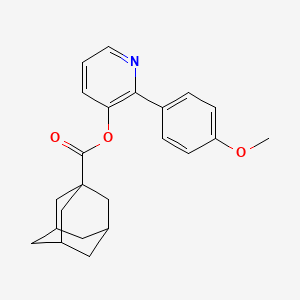
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane, pyridine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate, while reduction of the pyridine ring can yield 2-(4-methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate.
Scientific Research Applications
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is not well-studied, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. . The pyridine and methoxyphenyl groups may also contribute to the compound’s biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is unique due to the combination of the adamantane, pyridine, and methoxyphenyl groups. This combination imparts specific chemical and biological properties that are not found in other compounds with similar structures. The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)pyridin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-26-19-6-4-18(5-7-19)21-20(3-2-8-24-21)27-22(25)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-8,15-17H,9-14H2,1H3 |
InChI Key |
ICERNUJHEKAYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)OC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















